6,11-Dihydro-2-chloro-6-ethyl-7-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one
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Overview
Description
6,11-Dihydro-2-chloro-6-ethyl-7-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one is a complex organic compound that belongs to the class of benzodiazepines fused with benzopyran. This compound is notable for its unique structure, which combines elements of both benzodiazepines and benzopyrans, potentially offering a range of pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dihydro-2-chloro-6-ethyl-7-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzopyran Ring: This step involves the cyclization of a suitable precursor to form the benzopyran ring.
Introduction of the Benzodiazepine Moiety: The benzodiazepine ring is introduced through a series of condensation reactions.
Functional Group Modifications: Chlorination, nitration, and ethylation are carried out to introduce the specific functional groups at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6,11-Dihydro-2-chloro-6-ethyl-7-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Halogenation or alkylation can occur at specific positions on the benzodiazepine or benzopyran rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
Aminated Derivatives: Reduction of the nitro group yields amine derivatives.
Halogenated Compounds: Substitution reactions introduce halogens at specific positions.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anxiolytic or anticonvulsant properties.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 6,11-Dihydro-2-chloro-6-ethyl-7-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one involves its interaction with specific molecular targets, such as:
GABA Receptors: Modulation of gamma-aminobutyric acid (GABA) receptors, leading to anxiolytic effects.
Ion Channels: Interaction with ion channels, affecting neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Nitrazepam: Another benzodiazepine with hypnotic effects.
Coumarin: A benzopyran derivative with anticoagulant properties.
Uniqueness
6,11-Dihydro-2-chloro-6-ethyl-7-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one is unique due to its fused benzodiazepine and benzopyran structure, which may confer distinct pharmacological properties compared to other benzodiazepines or benzopyrans alone.
Properties
CAS No. |
119707-42-5 |
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Molecular Formula |
C18H14ClN3O4 |
Molecular Weight |
371.8 g/mol |
IUPAC Name |
2-chloro-6-ethyl-7-nitro-5a,11-dihydrochromeno[2,3-b][1,5]benzodiazepin-13-one |
InChI |
InChI=1S/C18H14ClN3O4/c1-2-21-16-13(4-3-5-14(16)22(24)25)20-9-12-17(23)11-8-10(19)6-7-15(11)26-18(12)21/h3-9,18,20H,2H2,1H3 |
InChI Key |
JEPSUXNLEHIZCC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2C(=CNC3=C1C(=CC=C3)[N+](=O)[O-])C(=O)C4=C(O2)C=CC(=C4)Cl |
Origin of Product |
United States |
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